Lysine dihydrochloride, D-

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

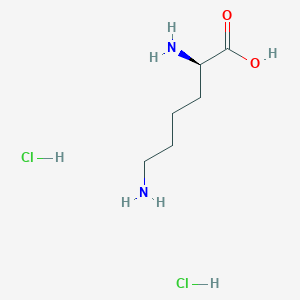

IUPAC Name |

(2R)-2,6-diaminohexanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-ZJIMSODOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10303-72-7 |

Source

|

| Record name | Lysine dihydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSINE DIHYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTG83G8FBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of D-Lysine Dihydrochloride

Foreword: The Strategic Importance of D-Lysine in Modern Drug Development

D-amino acids, once considered mere biological curiosities, are now recognized as pivotal building blocks in the pharmaceutical industry. Among these, D-Lysine (D-Lys) has emerged as a critical intermediate for synthesizing a range of therapeutics, including hormone analogs and peptide-based drugs.[1] The incorporation of D-Lysine can dramatically enhance the stability of peptide drugs against proteolytic degradation, thereby improving their pharmacokinetic profiles and therapeutic efficacy.[2]

However, the efficient and scalable production of high-purity D-Lysine, specifically as its stable dihydrochloride salt, presents significant technical challenges. Unlike its L-enantiomer, which is produced in vast quantities via fermentation, D-Lysine cannot be readily obtained through direct biological synthesis.[3][4] Production methodologies must therefore rely on stereoselective chemical or enzymatic transformations.

This guide provides an in-depth exploration of the prevailing synthesis and purification strategies for D-Lysine dihydrochloride. It is designed for researchers, chemists, and process development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decision-making in the laboratory and at scale. We will dissect two primary synthesis routes—enzymatic cascade and chemical resolution—and detail the robust purification techniques of ion-exchange chromatography and recrystallization that are essential for achieving pharmaceutical-grade purity.

Part 1: Synthesis Strategies for Enantiopure D-Lysine

The core challenge in D-Lysine synthesis is achieving high enantiomeric purity. This is typically accomplished by starting with a racemic mixture (DL-Lysine) and selectively isolating the D-isomer. The key difference between modern and classical approaches lies in how this racemic mixture is generated and resolved.

The Modern Approach: Enzymatic Two-Cascade System

The industry's shift towards green chemistry has championed enzymatic methods for their mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical synthesis.[5] A highly effective strategy for D-Lysine production utilizes a two-enzyme cascade starting from inexpensive, readily available L-Lysine.[3]

Causality Behind the Method: This process leverages the overcapacity in industrial L-Lysine production.[3] The first enzyme, a lysine racemase , efficiently converts the L-enantiomer into a 50:50 DL-racemic mixture under benign aqueous conditions. This step avoids the harsh chemicals, high temperatures, and complex workups associated with chemical racemization.[3] The second enzyme, an L-lysine-specific degrading enzyme (such as L-lysine decarboxylase or oxidase), acts as a chiral purification agent. It selectively catabolizes the unwanted L-isomer from the racemic mixture, leaving the desired D-Lysine untouched and in high enantiomeric excess (ee).[3][6]

This protocol is a synthesis of methodologies described in the literature.[3][6]

Step 1: Racemization of L-Lysine

-

Biocatalyst Preparation: Prepare whole-cell biocatalysts by expressing a suitable lysine racemase (e.g., from Proteus mirabilis) in an E. coli host strain (e.g., BL21). Harvest and wash the cells to create a concentrated cell suspension.

-

Reaction Setup: In a temperature-controlled bioreactor, create a solution of L-Lysine (e.g., 1.5-1.7 M) in a suitable buffer (pH ~8.0).

-

Racemization: Introduce the whole-cell racemase biocatalyst to the L-Lysine solution. Maintain the temperature at approximately 37°C with gentle agitation.

-

Monitoring: Monitor the reaction progress using chiral HPLC. The reaction is typically complete within 1-2 hours, resulting in a racemic mixture of DL-Lysine with an L- to D- ratio of approximately 50:50.

Step 2: Asymmetric Degradation of L-Lysine

-

Biocatalyst: Use a crude enzyme extract containing L-lysine decarboxylase.

-

Reaction: Add the L-lysine decarboxylase extract directly to the DL-Lysine mixture from the previous step. The optimal pH for this step is typically around 6.0-7.0, which may require adjustment.

-

Incubation: Maintain the reaction at an optimal temperature (e.g., 37-45°C) for 30-60 minutes. The decarboxylase will selectively convert L-Lysine to cadaverine.

-

Completion: The reaction is complete when chiral HPLC analysis shows the disappearance of the L-Lysine peak, leaving enantiopure D-Lysine (ee ≥ 99%). The resulting mixture contains D-Lysine and the byproduct cadaverine, which can be easily separated in the downstream purification step due to their different chemical properties.[3]

The Classical Approach: Chemical Racemization and Chiral Resolution

Prior to the widespread adoption of enzymatic methods, chemical resolution was the standard. This route involves racemizing L-lysine under harsher conditions and then separating the enantiomers by forming diastereomeric salts with a chiral resolving agent.

Causality Behind the Method: This method relies on fundamental principles of stereochemistry. By reacting a racemic mixture (DL-Lysine) with a pure enantiomer of another chiral compound (the resolving agent, e.g., L-(-)-camphorsulfonic acid), two diastereomeric salts are formed.[7][8] Diastereomers have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization. Once the desired diastereomeric salt (e.g., L-camphorsulfonate-D-lysine) is isolated, the chiral resolving agent is cleaved off, liberating the pure D-Lysine.

This protocol is based on principles described in patents for D-Lysine synthesis.[7][8]

Step 1: Racemization of L-Lysine Hydrochloride

-

Reaction Setup: In a suitable reactor, dissolve L-Lysine hydrochloride in glacial acetic acid.

-

Catalysis: Add a catalyst such as salicylic aldehyde.

-

Heating: Heat the mixture to reflux (approx. 95-105°C) for 6-8 hours.[7] This process breaks and reforms the bond at the alpha-carbon, leading to racemization.

-

Isolation: Cool the reaction mixture to room temperature. The resulting DL-Lysine hydrochloride can be isolated by centrifugation or filtration and then dried. A yield of ~95% can be expected for this step.[7]

Step 2: Diastereomeric Salt Formation and Resolution

-

Preparation: Dissolve the DL-Lysine (as a free base, after removing HCl via an ion-exchange resin) in water. Add the chiral resolving agent, L-(-)-camphorsulfonic acid.

-

Heating and Cooling: Heat the solution to 80-90°C to ensure complete dissolution. Then, cool the mixture slowly to 5-10°C.[8] The L-(-)-camphorsulfonic acid-D-Lysine salt, being less soluble, will preferentially crystallize out.

-

Isolation: Separate the crystallized solid by filtration and wash with cold 70-80% ethanol to remove the more soluble L-L diastereomer.[8]

Step 3: Liberation of D-Lysine

-

Cleavage: Dissolve the isolated diastereomeric salt in water.

-

Ion Exchange: Pass the solution through a cation-exchange resin to bind the D-Lysine and remove the camphorsulfonic acid.

-

Elution: Elute the D-Lysine from the resin using an ammonia solution.

-

Concentration: Concentrate the eluate under vacuum to remove the ammonia, yielding a solution of D-Lysine free base.

Comparison of Synthesis Methods

| Parameter | Enzymatic Two-Cascade System | Chemical Racemization & Resolution |

| Starting Material | L-Lysine | L-Lysine Hydrochloride |

| Key Reagents | Lysine Racemase, L-Lysine Decarboxylase | Glacial Acetic Acid, Salicylic Aldehyde, Chiral Resolving Agent |

| Reaction Conditions | Mild (30-45°C, neutral pH, aqueous) | Harsh (High temp. >100°C, strong acid) |

| Yield (D-Lysine) | ~48% (theoretical max is 50%)[3] | Variable, typically lower overall yield (e.g., 26-28% reported)[7] |

| Enantiomeric Purity | Excellent (ee ≥ 99%)[3] | Good to Excellent (ee > 98-99%), depends on crystallization efficiency[7] |

| Environmental Impact | Low (Green, biodegradable catalysts) | High (Organic solvents, acid waste) |

| Process Complexity | Moderate (Biocatalyst preparation) | High (Multiple crystallization and separation steps) |

Part 2: Purification and Final Salt Formation

Regardless of the synthesis route, the crude D-Lysine solution must be purified to remove byproducts, unreacted starting materials, and salts. The final step involves converting the purified D-Lysine free base into its stable, crystalline dihydrochloride form.

Primary Purification: Ion-Exchange Chromatography (IEX)

IEX is the cornerstone of industrial amino acid purification.[9] It is a highly effective and scalable method for separating amino acids from complex mixtures like fermentation broths or reaction solutions.[10][11]

Self-Validating Principle: Lysine is a basic amino acid with two amino groups. At a pH below its isoelectric point, it carries a net positive charge. This positive charge allows it to bind with high affinity to a negatively charged strong acid cation-exchange resin .[11][12] Most impurities (like cadaverine from the enzymatic route or residual resolving agents) will have different charge characteristics and will either not bind or bind less strongly, allowing for their removal during a wash step. The bound D-Lysine is then selectively eluted by increasing the pH, which neutralizes its positive charge and releases it from the resin.[13]

// Nodes Start [label="Crude D-Lysine Solution\n(from Synthesis)", fillcolor="#FBBC05", fontcolor="#202124"]; Load [label="1. Load onto Cation\nExchange Column", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bind [label="2. Binding\nD-Lysine(+) binds to Resin(-)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="3. Wash\n(Water/Buffer)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity [label="Impurities Washed Away", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elute [label="4. Elute\n(Basic Solution, e.g., NH4OH)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="5. Collect Purified\nD-Lysine Fraction", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Load; Load -> Bind; Bind -> Wash; Wash -> Impurity [style=dashed]; Wash -> Elute; Elute -> Collect; } ends_dot

-

Column Preparation: Pack a chromatography column with a strong acid cation-exchange resin (e.g., Amberlite IR 120). Equilibrate the column with deionized water until the effluent pH is neutral.

-

Loading: Adjust the pH of the crude D-Lysine solution to be acidic or neutral (pH < 7) to ensure the lysine is positively charged. Load the solution onto the column at a controlled flow rate.

-

Washing: Wash the column with several column volumes of deionized water to remove unbound and weakly bound impurities. Monitor the column effluent for UV absorbance or conductivity to ensure all impurities are washed away.[13]

-

Elution: Elute the bound D-Lysine using a basic solution, typically 2M ammonium hydroxide (NH₄OH). The ammonium ions compete for binding sites on the resin, and the high pH neutralizes the charge on the lysine, causing it to be released.[13]

-

Fraction Collection: Collect the fractions containing the purified D-Lysine. Pool the relevant fractions and concentrate the solution under reduced pressure to remove the ammonia and excess water, yielding a concentrated solution of pure D-Lysine free base.

Final Step: Crystallization of D-Lysine Dihydrochloride

Crystallization is the final step to isolate the product as a stable, high-purity solid. Converting the D-Lysine free base to its dihydrochloride salt enhances stability and is the commercially standard form.

Authoritative Grounding: The process involves neutralizing the D-Lysine free base with hydrochloric acid followed by crystallization, often induced by cooling or the addition of an anti-solvent like ethanol.[14][15] Ethanol reduces the solubility of the ionic salt in the aqueous solution, forcing it to precipitate out of the solution in crystalline form.[15]

-

Neutralization: Take the concentrated, purified D-Lysine solution from the IEX step. While stirring and cooling in an ice bath, slowly add 6M hydrochloric acid (HCl) until the pH of the solution reaches 3.0-4.0. This ensures both amino groups are protonated, forming the dihydrochloride salt.

-

Decolorization: Add activated carbon (1-2% w/v) to the solution and heat gently (e.g., 50°C) for 30-60 minutes to remove color impurities.[7][16] Filter the hot solution to remove the carbon.

-

Crystallization: Transfer the clear filtrate to a crystallization vessel. While stirring, slowly add an anti-solvent, such as 95% ethanol (typically 2-4 volumes relative to the aqueous solution).

-

Cooling & Maturation: Cool the mixture slowly to 0-5°C and allow it to stand for several hours to maximize crystal growth and yield.

-

Isolation and Drying: Collect the white crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor. Dry the final product, D-Lysine dihydrochloride, in a vacuum oven at 40-50°C to a constant weight. The resulting product should be a white crystalline powder with a purity >99%.[6]

References

-

Wang, X., et al. (2021). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. MDPI. [Link]

-

Takeda, H., et al. (1997). D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation. PubMed. [Link]

-

Dimitrova, A., et al. (1999). Modelling of Ion Exchange Step of L-Lysine Purification Process. Taylor & Francis Online. [Link]

-

Stahmann, M. A., et al. (1956). The synthesis and enzymatic hydrolysis of poly-D-lysine. PubMed. [Link]

-

Boudrant, J., & Cheftel, C. (1978). Production of L-lysine by immobilized trypsin. Study of DL-lysine methyl ester resolution. PubMed. [Link]

-

Buckley, W. T., & Marquardt, R. R. (1980). Preparation of L- And D-[1-14C]lysine by the Resolution of DL-[1-14 C]lysine. PubMed. [Link]

- Uzuki, T., et al. (1970). Optical resolution of dl-lysine.

-

Malik, D. (2020). Industrial Production of Lysine. YouTube. [Link]

-

Wang, X., et al. (2021). The production of D-lysine from different concentration of L-lysine. ResearchGate. [Link]

- Stamicarbon, B. V. (1976). Process for conversion of lysine dihydrochloride to lysine monohydrochloride.

- U.S. Biochemical Corp. (1989). Ion exchange recovery of L-lysine.

-

Yamada, S., et al. (1973). Optical resolution of DL-lysine by preferential crystallization procedure. PubMed. [Link]

- Meihua Holdings Group Co., Ltd. (2015). A kind of New crystallization technology of lysine hydrochloride.

-

Dimitrova, A., et al. (2014). Modelling of Ion Exchange Step of L-Lysine Purification Process. ResearchGate. [Link]

- Meihua Biological Technology Co., Ltd. (2014). New crystallization technology of lysine hydrochloride.

-

Unknown Author. (n.d.). Industrial production of Lysine.docx. Course Hero. [Link]

-

Yang, W. (1995). Ion exchange chromatography of amino acids: Cation exchange equilibria and dynamics of stepwise elution with flow reversal. Purdue e-Pubs. [Link]

-

University College London. (n.d.). Ion exchange chromatography. UCL Department of Biochemical Engineering. [Link]

- Guangzhou Puxing Pharmaceutical Co., Ltd. (2015). Preparation method of DL-lysine.

-

Wikipedia. (n.d.). Lysine. [Link]

-

Stahmann, M. A., et al. (1956). The synthesis and enzymatic hydrolysis of poly-D-lysine. ResearchGate. [Link]

- Zhejiang Hangzhou Xinfu Pharmaceutical Co., Ltd. (2013). Preparation method of D-lysine hydrochloride.

- Zhejiang Hangzhou Xinfu Pharmaceutical Co., Ltd. (2012). Preparation method of D-lysine hydrochloride.

-

Tom, N. J., & G-S., J. (2016). Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target. SpringerLink. [Link]

- Chas Pfizer & Co. (1962). Process for purifying lysine.

-

Nanjing University of Science and Technology. (2018). A kind of crystallization method of l-lysine hydrochloride. Eureka | Patsnap. [Link]

-

Krishnamurthy, R., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

-

Wonda Science. (n.d.). D-Lysine in Peptide Synthesis: Enhancing Stability and Bioactivity. [Link]

- Ningxia Eppen Biotech Co., Ltd. (2014). Preparation method of beta-crystal-form lysine hydrochloride.

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

- 8. CN102766060A - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Untitled Document [ucl.ac.uk]

- 13. US4835309A - Ion exchange recovery of L-lysine - Google Patents [patents.google.com]

- 14. CN103724218B - A kind of New crystallization technology of lysine hydrochloride - Google Patents [patents.google.com]

- 15. CN103724218A - New crystallization technology of lysine hydrochloride - Google Patents [patents.google.com]

- 16. CN103739507A - Preparation method of beta-crystal-form lysine hydrochloride - Google Patents [patents.google.com]

Chiral Purity in Focus: A Technical Guide to the Enantioselective Separation of DL-Lysine Dihydrochloride

Foreword: The Chirality Mandate in Lysine Applications

In the realms of pharmaceutical development, nutritional science, and biotechnology, the stereochemistry of bioactive molecules is not a trivial detail; it is a fundamental determinant of function and safety. Lysine, an essential amino-acid, is no exception. While L-lysine is a vital building block for protein synthesis and plays a crucial role in numerous physiological processes, its enantiomer, D-lysine, is not a component of proteins in eukaryotes and can have different metabolic fates and biological activities.[1] The presence of the undesired D-enantiomer in L-lysine formulations can impact efficacy, introduce unforeseen toxicological risks, or, at best, represent an inactive impurity. Consequently, the robust and efficient chiral separation of DL-lysine is a critical analytical and preparative challenge for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core principles and practical methodologies for achieving baseline enantiomeric resolution of DL-lysine dihydrochloride, moving beyond mere protocols to elucidate the underlying scientific rationale.

The Foundation of Enantioseparation: Principles of Chiral Recognition

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the introduction of a chiral selector. The fundamental principle, often referred to as the "three-point interaction model," posits that for chiral recognition to occur, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[2] These interactions can be a combination of attractive forces (e.g., hydrogen bonding, ionic interactions, π-π stacking, dipole-dipole interactions) and repulsive forces (steric hindrance).[2][3] The differential stability of the transient diastereomeric complexes formed between the chiral selector and each enantiomer leads to their separation.

The following diagram illustrates the conceptual basis of the three-point interaction model.

Caption: Conceptual diagram of the three-point interaction model for chiral recognition.

Chromatographic Approaches to DL-Lysine Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the chiral separation of amino acids due to its high resolution and sensitivity.[4] The success of the separation is critically dependent on the choice of the Chiral Stationary Phase (CSP).

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are widely used for the enantioseparation of a broad range of compounds, including amino acid derivatives.[5][6] The chiral recognition mechanism involves the formation of inclusion complexes where the analyte enters the chiral grooves of the polysaccharide structure. The separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

A study on the enantioseparation of lysine derivatives on amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) demonstrated high separation factors. The process was found to be enthalpy-driven, suggesting that stronger interactions with one enantiomer are favored at lower temperatures.[5]

Table 1: Representative HPLC Conditions for Lysine Derivative Separation on a Polysaccharide-Based CSP

| Parameter | Condition | Rationale |

| Column | Chiralpak IA | Amylose-based CSP with proven selectivity for amino acid derivatives.[5] |

| Mobile Phase | n-Hexane/Isopropanol (IPA) | Normal phase conditions are often employed for polysaccharide CSPs. The polar modifier (IPA) content is critical for optimizing retention and resolution.[5] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and column efficiency. |

| Detection | UV at 220 nm | Lysine derivatives often possess chromophores that allow for UV detection. |

| Temperature | 25°C | Temperature can influence the thermodynamics of chiral recognition; optimization is often necessary.[5] |

Crown Ether-Based Chiral Stationary Phases

Crown ether-based CSPs are particularly effective for the separation of primary amino acids.[7] The chiral recognition mechanism is based on the formation of a host-guest complex between the crown ether cavity and the protonated primary amino group of the amino acid. The chiral barrier is created by the bulky groups attached to the chiral centers of the crown ether, leading to differential interactions with the L- and D-enantiomers.

These CSPs are available with both (+) and (-) conformations, which allows for the inversion of the elution order of the D- and L-isomers, a useful feature for trace analysis.[7]

Ligand-Exchange Chromatography

Ligand-exchange chromatography (LEC) is a powerful technique for the separation of underivatized amino acids.[8] In this method, a chiral selector, typically an L-amino acid like L-proline or L-lysine, forms a complex with a metal ion (e.g., Cu(II) or Zn(II)).[9][10][11] This chiral metal complex is either coated onto the stationary phase or added to the mobile phase. The separation occurs due to the formation of transient, diastereomeric ternary complexes between the chiral selector-metal complex and the D- and L-analytes. The enantiomer that forms the more stable ternary complex is retained longer on the column.

Capillary Electrophoresis for Chiral Lysine Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for chiral separations. In chiral CE, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, thus, separation.

A study demonstrated the use of a copper(II)-L-lysine complex as a chiral selector in ligand-exchange capillary electrophoresis for the separation of underivatized aromatic amino acids.[9] This principle can be extended to the analysis of lysine enantiomers by using a different chiral ligand. Another study utilized a zinc(II)-L-lysine complex for the chiral separation of aromatic amino acids, highlighting the versatility of this approach.[10]

Experimental Protocol: Chiral Separation of DL-Lysine by HPLC with Pre-Column Derivatization

Since lysine lacks a strong native chromophore, derivatization is often necessary for sensitive UV or fluorescence detection.[4] Pre-column derivatization with agents like Dansyl Chloride or o-Phthalaldehyde (OPA) is a common approach.[4] The following protocol details a validated method for lysine quantification that can be adapted for chiral separation by employing a suitable chiral column.[12]

Materials and Reagents

-

DL-Lysine dihydrochloride standard

-

Dansyl chloride

-

Lithium carbonate buffer (0.04 M, pH 9.5)

-

Methylamine hydrochloride solution

-

Triethylamine

-

Sodium acetate

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

Standard and Sample Preparation

-

Stock Solution: Prepare a 1 mM stock solution of DL-Lysine dihydrochloride in ultrapure water.

-

Calibration Standards: Create a series of calibration standards by diluting the stock solution in lithium carbonate buffer.

-

Derivatization:

-

To 100 µL of each standard or sample, add 100 µL of Dansyl chloride solution (in acetonitrile).

-

Vortex and incubate at 60°C for 45 minutes in the dark.

-

Add 10 µL of methylamine hydrochloride solution to quench the reaction.

-

Vortex and centrifuge. The supernatant is ready for injection.

-

HPLC Conditions

| Parameter | Condition |

| Column | A suitable chiral stationary phase (e.g., a polysaccharide-based or crown ether-based column) |

| Mobile Phase A | 0.02 M Sodium Acetate with 0.02% Triethylamine, pH adjusted to 4.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized based on the specific column and separation requirements. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | Fluorescence (Excitation: 340 nm, Emission: 530 nm) |

The following workflow diagram outlines the key steps in the HPLC-based chiral separation of DL-Lysine with pre-column derivatization.

Caption: Workflow for HPLC-based chiral separation of DL-Lysine.

Concluding Remarks for the Practicing Scientist

The successful chiral separation of DL-Lysine dihydrochloride is an achievable goal with a systematic and well-informed approach. The choice of analytical technique and, more specifically, the chiral selector, is paramount and should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and whether the goal is analytical quantification or preparative isolation. While this guide provides a solid foundation, it is imperative for the researcher to engage in method development and optimization, as subtle changes in experimental parameters can have a significant impact on the resolution and overall quality of the separation. The principles and protocols outlined herein serve as a robust starting point for developing and validating methods for the critical task of ensuring the enantiomeric purity of lysine in various scientific and industrial applications.

References

- Enantioseparation of lysine derivatives on amylose tris (3, 5-dimethylphenylcarbamate) as chiral stationary phase with high separation factor.

- Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.

- A Comparative Guide to the Quantification and Validation of L-Lysine Monohydrochloride. Benchchem.

- Chiral separation of underivatized amino acids by ligand-exchange capillary electrophoresis using a copper(II)-L-lysine complex as selector.

- Enantioselective synthesis of optically pure (R)- and (S)-β-lysine via nitrone cycloaddition.

- Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex.

- Chiral Amino Acid and Peptide Separations – the Next Generation.

- Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.

- Chiral Recognition Mechanisms.

- HPLC Method for Analysis of L-Lysine and L-Arginine. SIELC Technologies.

- Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union.

- Enantioseparation of lysine derivatives on amylose tris (3, 5-dimethylphenylcarbamate)

- Chiral CE of aromatic amino acids by ligand-exchange with zinc(II)-L-lysine complex. PubMed.

- Validation of a Simple HPLC-Based Method for Lysine Quantific

- A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry. Revista de Chimie.

- Chiral Recognition Mechanisms.

- Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments.

- Cysteine-Based Chiral Selectors for the Ligand-Exchange Separation of Amino Acids.

- How Amino Acid Chirality Works. ThoughtCo.

- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

- Separation of D and L amino acids by liquid chromatography: Use of chiral eluants. Science.

Sources

- 1. How Amino Acid Chirality Works [thoughtco.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enantioseparation of lysine derivatives on amylose tris (3, 5-dimethylphenylcarbamate) as chiral stationary phase with high separation factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Chiral separation of underivatized amino acids by ligand-exchange capillary electrophoresis using a copper(II)-L-lysine complex as selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral CE of aromatic amino acids by ligand-exchange with zinc(II)-L-lysine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to D-Lysine Dihydrochloride: Structure, Stereochemistry, and Applications

This guide provides a comprehensive technical overview of D-Lysine dihydrochloride, a non-proteinogenic amino acid increasingly utilized in pharmaceutical research and development. We will delve into its fundamental structure and stereochemistry, detail its physicochemical properties, provide robust analytical methodologies for its characterization, and explore its strategic applications in modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this unique chiral building block.

Introduction: The Significance of Chirality in Lysine Analogues

Lysine, an essential α-amino acid, is a fundamental component of proteins and plays a critical role in various biological processes. In nature, it exists almost exclusively as the L-enantiomer (L-Lysine). However, its stereoisomer, D-Lysine, has garnered significant interest in the pharmaceutical industry. The strategic incorporation of D-amino acids, such as D-Lysine, into peptide-based therapeutics can confer remarkable advantages, most notably enhanced stability against enzymatic degradation.[1] Peptides composed of naturally occurring L-amino acids are often susceptible to rapid cleavage by proteases in biological systems, limiting their therapeutic efficacy. By introducing D-Lysine, researchers can engineer peptides with significantly improved pharmacokinetic profiles and prolonged in vivo action.[1]

This guide focuses on the dihydrochloride salt of D-Lysine, a stable, crystalline, and water-soluble form that is convenient for laboratory use.[2][3] Understanding the precise structure, stereochemical integrity, and properties of D-Lysine dihydrochloride is paramount for its effective application in research and manufacturing.

Molecular Structure and Stereochemistry

D-Lysine is the D-enantiomer of the α-amino acid lysine.[4] Its structure consists of a hexanoic acid backbone with two amino groups at the α (C2) and ε (C6) positions. The stereochemistry at the α-carbon is 'R' according to the Cahn-Ingold-Prelog priority rules, distinguishing it from the naturally occurring L-Lysine which has an 'S' configuration.

D-Lysine dihydrochloride is the salt form where both the α-amino group and the ε-amino group are protonated and associated with chloride ions.[4][5] This salt form enhances the stability and solubility of the compound in aqueous solutions.[2]

Visualizing the Stereochemistry of Lysine

The following diagram illustrates the enantiomeric relationship between L-Lysine and D-Lysine.

Caption: Enantiomers of Lysine.

Physicochemical Properties of D-Lysine Dihydrochloride

A thorough understanding of the physicochemical properties of D-Lysine dihydrochloride is essential for its handling, formulation, and integration into experimental workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | [4][5] |

| Molecular Weight | 219.11 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder | [3][7][8] |

| Melting Point | 190-195 °C (decomposes) | [9] |

| Solubility | Highly soluble in water. Soluble in methanol, ethanol, and dimethyl sulfoxide.[8][10][11] | [8][10][11] |

| pKa Values (of Lysine) | pK₁ (α-COOH): ~2.18, pK₂ (α-NH₃⁺): ~8.95, pK₃ (ε-NH₃⁺): ~10.53 | [12] |

| Specific Optical Rotation ([α]D) | Approximately -20.5° (c=5 in 5N HCl) for the monohydrochloride | [5] |

Note on pKa Values: The pKa values provided are for the lysine molecule. In the dihydrochloride salt, both amino groups are protonated. These values are crucial for understanding the ionization state of the molecule at different pH levels, which influences its solubility, reactivity, and biological interactions.

Note on Specific Optical Rotation: The specific rotation is a critical parameter for confirming the enantiomeric purity of D-Lysine dihydrochloride. The negative sign indicates levorotatory activity under the specified conditions. It is important to note that the sign of optical rotation is not directly correlated with the D/L designation.

Analytical Characterization: Ensuring Purity and Identity

The quality and purity of D-Lysine dihydrochloride are critical for its application in research and drug development. Here, we outline key analytical techniques for its characterization.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of D-Lysine. This technique separates the D- and L-enantiomers, allowing for their accurate quantification.

This protocol provides a robust method for the separation of D- and L-Lysine enantiomers.

Objective: To determine the enantiomeric excess (e.e.) of D-Lysine in a sample of D-Lysine dihydrochloride.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

-

Chiral stationary phase (CSP) column. A crown-ether based column such as CROWNPAK CR-I(+) is recommended for the separation of underivatized amino acids.[13]

Reagents:

-

D-Lysine dihydrochloride sample

-

L-Lysine hydrochloride standard

-

DL-Lysine hydrochloride racemic standard

-

HPLC-grade acetonitrile, ethanol, and water

-

Trifluoroacetic acid (TFA)

-

1 mM Copper (II) sulfate pentahydrate in water/isopropanol (95:5, v/v) (for an alternative mobile phase)[14]

Chromatographic Conditions (Example Method 1): [13]

-

Column: CROWNPAK CR-I(+) (3.0 mm I.D. x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile/Ethanol/Water/TFA = 80/15/5/0.5 (v/v/v/v)

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 25 °C

-

Detection: MS or UV (e.g., 210 nm)

-

Injection Volume: 1 µL

Chromatographic Conditions (Example Method 2): [14]

-

Column: Chirex 3126 (D)-penicillamine (4.6 mm I.D. x 150 mm, 5 µm)

-

Mobile Phase: 1 mM CuSO₄·5H₂O in Water/Isopropanol (95:5, v/v)

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare standard solutions of L-Lysine, and a racemic mixture of DL-Lysine in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the D-Lysine dihydrochloride sample in the mobile phase to a known concentration.

-

System Suitability: Inject the racemic standard to ensure baseline separation of the D- and L-enantiomers. The resolution between the two peaks should be ≥ 1.5.

-

Analysis: Inject the L-Lysine standard and the D-Lysine sample solution.

-

Data Analysis: Identify the peaks corresponding to L- and D-Lysine based on the retention times of the standards. Calculate the enantiomeric excess (e.e.) of the D-Lysine sample using the following formula: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Visualizing the Chiral HPLC Workflow

Caption: Workflow for Chiral HPLC Analysis.

Specific Rotation Measurement by Polarimetry

Polarimetry is a classical and effective method for confirming the chiral identity and purity of D-Lysine dihydrochloride. It measures the rotation of plane-polarized light as it passes through a solution of the chiral compound.[15][16]

Objective: To measure the specific rotation of a D-Lysine dihydrochloride sample and compare it to the reference value.

Instrumentation:

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Analytical balance

-

Volumetric flask

Reagents:

-

D-Lysine dihydrochloride sample

-

5N Hydrochloric acid (HCl)

Procedure:

-

Blank Measurement: Fill the polarimeter cell with the solvent (5N HCl) and measure the optical rotation. This is the blank reading.

-

Sample Preparation: Accurately weigh a specific amount of the D-Lysine dihydrochloride sample (e.g., 0.5 g) and dissolve it in a precise volume of 5N HCl (e.g., 10 mL) in a volumetric flask. This corresponds to a concentration (c) of 0.05 g/mL.

-

Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.[17] Measure the observed optical rotation (α_obs).

-

Calculation: Calculate the specific rotation [α] using the following formula: [α] = α_obs / (l x c) Where:

-

α_obs is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

-

Comparison: Compare the calculated specific rotation to the literature value for D-Lysine dihydrochloride. A significant deviation may indicate the presence of impurities or the incorrect enantiomer.

Applications in Drug Development

The unique properties of D-Lysine make it a valuable tool in various aspects of drug development.

-

Enhancing Peptide Stability: As previously mentioned, the primary application of D-Lysine is to increase the resistance of peptide-based drugs to proteolytic degradation.[1] This leads to a longer half-life and improved bioavailability. The introduction of D-Lysine can also influence the secondary structure of peptides, which can be strategically used to optimize their biological activity and receptor binding.[7]

-

Improving Antimicrobial Peptides (AMPs): Research has shown that substituting L-Lysine with D-Lysine in antimicrobial peptides can reduce their toxicity to eukaryotic cells while maintaining significant antimicrobial activity.[7][14][18] This improves the therapeutic index of AMPs, making them more viable as potential antibiotics.

-

Drug Delivery and Targeting: Poly-D-lysine, a polymer of D-Lysine, is used as a coating for cell culture surfaces to promote cell adhesion due to its positive charge.[11] In drug delivery, lysine-based polymers and dendrimers can serve as carriers for drugs and genes.[19] The use of the D-enantiomer can further enhance the stability of these delivery systems in vivo.

-

Epigenetic Research: Studies have investigated the interaction of histone substrates containing D-Lysine with epigenetic modifying enzymes.[10][20][21][22] While many of these enzymes show a strong preference for the natural L-Lysine, some reader proteins can bind to methylated D-Lysine, providing insights into the stereochemical specificity of these crucial biological interactions.[10][20][21][22]

Synthesis and Handling

Synthesis: D-Lysine can be produced from L-Lysine through chemical racemization followed by enzymatic or chemical resolution to separate the enantiomers.[23][24][25] One common method involves the racemization of L-Lysine hydrochloride in the presence of an aldehyde catalyst, followed by resolution using a chiral resolving agent like L-(-)-camphorsulfonic acid.[23]

Safety and Handling: D-Lysine dihydrochloride is generally considered to have low toxicity.[3] However, as with any chemical reagent, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[1][3] Avoid inhalation of dust and contact with skin and eyes.[1][3] Store in a cool, dry place in a tightly sealed container.[1] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][2][3][18][26]

Conclusion

D-Lysine dihydrochloride is more than just a stereoisomer of a common amino acid; it is a strategic tool for medicinal chemists and drug developers. Its ability to confer proteolytic resistance to peptides is a key advantage in the development of more stable and effective therapeutics. A thorough understanding of its structure, stereochemistry, and physicochemical properties, coupled with robust analytical methods for its characterization, is essential for its successful implementation. As research into peptide and other targeted therapies continues to expand, the importance and application of D-Lysine dihydrochloride in the pharmaceutical sciences are set to grow.

References

- Investigating D-Lysine Stereochemistry for Epigenetic Methylation, Demethylation and Recognition - PMC - NIH. (n.d.).

- Investigating d-lysine stereochemistry for epigenetic methylation, demethylation and recognition - Chemical Communications (RSC Publishing). (n.d.).

- Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PubMed. (n.d.).

- Investigating d-lysine stereochemistry for epigenetic methylation, demethylation and recognition - RSC Publishing. (2017, November 23).

- D-Lysine | C6H14N2O2 | CID 57449 - PubChem. (n.d.).

- Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PubMed Central. (2018, November 5).

- D-Lysine in Peptide Synthesis: Enhancing Stability and Bioactivity. (n.d.).

- Lysine dihydrochloride, D- | C6H16Cl2N2O2 | CID 88655180 - PubChem. (n.d.).

- Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System - MDPI. (n.d.).

- Investigating d-lysine stereochemistry for epigenetic methylation, demethylation and recognition. - University of Leicester research repository. (2019, June 14).

- D-Lysine hydrochloride synthesis - ChemicalBook. (n.d.).

- lysine hydrochloride - NMT Biotech. (n.d.).

- Dl-lysine dihydrochloride - the NIST WebBook. (n.d.).

- L-Lysine-d4 dihydrochloride - MedchemExpress.com. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2014, September 5).

- Lysine: Roles, Applications & Quantification in Biotech and Research - Creative Proteomics. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 8).

- The synthesis and enzymatic hydrolysis of poly-D-lysine - ResearchGate. (n.d.).

- CN102766060A - Preparation method of D-lysine hydrochloride - Google Patents. (n.d.).

- CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents. (n.d.).

- DL-LYSINE DIHYDROCHLORIDE | 617-68-5 - ChemicalBook. (n.d.).

- DL-Lysine =98 HPLC 70-53-1 - Sigma-Aldrich. (n.d.).

- D-Lysine - Safety Data Sheet - ChemicalBook. (n.d.).

- D-Lysine CAS#: 923-27-3 - ChemicalBook. (n.d.).

- Lysine. (n.d.).

- D/L Amino Acids - Spincotech. (n.d.).

- LYSINE MONOHYDROCHLORIDE - Ataman Kimya. (n.d.).

- Protein Polarimetry, Perfected: Specific Rotation Measurement for the Refracto-Polarimetric Detection of Cryptic Protein Denaturation - MDPI. (n.d.).

- D-Lysine hydrochloride | 7274-88-6 - ChemicalBook. (n.d.).

- Basics of polarimetry - Anton Paar Wiki. (n.d.).

- Using a Polarimeter to Measure Specific Rotation - YouTube. (2017, May 16).

- Polarimeter - S4Science. (n.d.).

- Polarimeter Experiment to Measure Specific Rotation - YouTube. (2020, April 28).

- D-Lysine | Amino Acid | Endogenous Metabolite - TargetMol. (n.d.).

Sources

- 1. fishersci.at [fishersci.at]

- 2. D-Lysine - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Lysine dihydrochloride, D- | C6H16Cl2N2O2 | CID 88655180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L07710.03 [thermofisher.com]

- 6. Dl-lysine dihydrochloride [webbook.nist.gov]

- 7. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL-Lysine =98 HPLC 70-53-1 [sigmaaldrich.com]

- 9. DL-LYSINE DIHYDROCHLORIDE | 617-68-5 [amp.chemicalbook.com]

- 10. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lysine [drugfuture.com]

- 13. D/L Amino Acids - Spincotech [spincotech.com]

- 14. mdpi.com [mdpi.com]

- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 16. s4science.at [s4science.at]

- 17. m.youtube.com [m.youtube.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Page loading... [guidechem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. CN102766060A - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

- 24. CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

- 25. D-Lysine | Amino Acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 26. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Biological Function of D-amino Acids in Cellular Processes

Foreword

For decades, the central dogma of biochemistry held that life, in its elegant precision, exclusively utilized L-amino acids for the synthesis of proteins and as signaling molecules. D-amino acids, their chiral counterparts, were largely dismissed as biological anomalies, primarily associated with the cell walls of bacteria. However, advancements in analytical chemistry over the past thirty years have shattered this paradigm, revealing a complex and functionally significant world of D-amino acids within prokaryotic and eukaryotic systems alike. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, delving into the core biological functions of D-amino acids in cellular processes. We will explore their synthesis, degradation, and multifaceted roles in everything from bacterial communication to mammalian neurotransmission and immunity, providing both foundational knowledge and field-proven experimental insights.

Section 1: The Expansive World of D-Amino Acids: Beyond the Bacterial Cell Wall

The fundamental difference between L- and D-amino acids lies in their stereochemistry—they are non-superimposable mirror images, or enantiomers, of each other.[1][2] While ribosomal protein synthesis is exclusively the domain of L-amino acids, a diverse array of biological processes have harnessed the unique properties of D-enantiomers.[3][4]

Prokaryotic Realm: Architects of Structure and Communication

Bacteria are prolific producers of a wide variety of D-amino acids, extending far beyond the canonical D-alanine and D-glutamate.[1][5][6][7] These molecules are not mere metabolic byproducts but are integral to bacterial survival, adaptation, and community behavior.

-

Peptidoglycan Synthesis and Remodeling: The bacterial cell wall, a critical structure for maintaining cell shape and resisting osmotic pressure, is composed of peptidoglycan (PG).[8] D-alanine and D-glutamate are fundamental components of the peptide side chains that cross-link the glycan strands of PG.[1][2][8][9] The presence of these D-amino acids confers resistance to degradation by most host proteases, which are stereospecific for L-amino acids.[1][2][8] The dipeptide D-alanine-D-alanine is a key precursor in PG biosynthesis, and its formation is a target for antibiotics like vancomycin.[10][11] Furthermore, bacteria can incorporate non-canonical D-amino acids (e.g., D-methionine, D-leucine) into their PG, a process mediated by transpeptidases, to remodel their cell wall in response to environmental stress or during stationary phase.[12][13][14][15][16] This remodeling can alter the cell wall's properties, affecting its strength and composition.[15]

-

Biofilm Regulation: Biofilms are structured communities of bacteria encased in a self-produced matrix. D-amino acids have emerged as key signaling molecules in the regulation of biofilm formation and dispersal.[1][2][8] For instance, certain D-amino acids released by bacteria can trigger the disassembly of existing biofilms, a crucial process for bacterial colonization and dissemination.[8]

-

Spore Germination and Signaling: In addition to their structural roles, extracellular D-amino acids act as signaling molecules in bacterial communities, influencing processes like spore germination.[1][6][7] This intercellular communication allows bacteria to coordinate their behavior and adapt to changing environmental conditions.[7]

Section 2: Eukaryotic Sophistication: D-Amino Acids as Key Regulators

The discovery of endogenous D-amino acids in mammals has revolutionized our understanding of cellular signaling, particularly in the nervous and immune systems.[3][4] Unlike bacteria, eukaryotes are thought to primarily synthesize D-serine and D-aspartate.[3][4][5]

The Nervous System: Modulators of Synaptic Transmission and Plasticity

The central nervous system (CNS) harbors significant concentrations of D-serine and D-aspartate, where they play critical roles in neurotransmission.[17][18]

-

D-Serine: A Key Co-agonist of NMDA Receptors: D-serine is a potent co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory synaptic transmission, learning, and memory.[17][19][20][21][22][23] Synthesized from L-serine by the enzyme serine racemase in glial cells (astrocytes), D-serine is released into the synaptic cleft where it facilitates the activation of NMDA receptors by glutamate.[20][21][22] The modulation of NMDA receptor activity by D-serine is essential for synaptic plasticity phenomena such as long-term potentiation (LTP).[19][24] Dysregulation of D-serine metabolism has been implicated in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy.[3][17][23][25][26]

-

D-Aspartate: A Player in Neurogenesis and Endocrine Function: D-aspartate is also found in the CNS and is involved in neurogenesis and endocrine regulation.[3][17][23] Like D-serine, it can act as an agonist at the glutamate site of NMDA receptors.[25][27] Beyond the brain, D-aspartate is present in endocrine tissues and is implicated in the regulation of hormone synthesis and release.[2][18][23]

The Immune System: Sentinels of Host-Microbe Interactions

Emerging evidence highlights the significant role of D-amino acids in modulating the immune system, acting as a crucial link in the communication between the host and its microbiota.[5][28]

-

Innate Immunity and D-Amino Acid Oxidase (DAO): The enzyme D-amino acid oxidase (DAO) is expressed in immune cells like neutrophils and in the intestinal mucosa.[5][29][30] DAO catalyzes the oxidative deamination of D-amino acids, producing hydrogen peroxide (H₂O₂), a potent antimicrobial agent.[5][28][29][30] This mechanism allows the host to recognize and respond to bacterial D-amino acids, limiting the colonization of pathogens.[5][30] Intestinal DAO also helps shape the composition of the gut microbiota by modulating the availability of D-amino acids.[5][30][31]

-

Modulation of Immune Responses: Bacterial D-amino acids can directly influence immune cell function. For instance, D-phenylalanine and D-tryptophan can act as chemoattractants for neutrophils.[5][31] In the upper airways, certain bacterial D-amino acids can suppress the innate immune response by interacting with sweet taste receptors on solitary chemosensory cells, thereby inhibiting the release of antimicrobial peptides.[5][29] Furthermore, oral supplementation with D-tryptophan has been shown to modulate adaptive immunity by increasing regulatory T cells and ameliorating allergic airway inflammation in mice.[5]

Section 3: Enzymatic Regulation of D-Amino Acid Homeostasis

The cellular concentrations of D-amino acids are tightly controlled by a dedicated set of enzymes responsible for their synthesis and degradation.

-

Amino Acid Racemases: These enzymes catalyze the interconversion between L- and D-enantiomers of amino acids.[9] Bacteria possess a wide variety of racemases, including both specific (e.g., alanine racemase) and broad-spectrum enzymes, enabling them to produce a diverse array of D-amino acids.[1][30] In mammals, serine racemase is responsible for the synthesis of D-serine.[25]

-

D-Amino Acid Oxidases (DAO) and D-Aspartate Oxidase (DDO): These flavoenzymes are responsible for the degradation of D-amino acids in mammals.[25] DAO primarily metabolizes neutral D-amino acids like D-serine and D-alanine, while DDO is specific for acidic D-amino acids such as D-aspartate and D-glutamate.[25] The activity of these oxidases is crucial for maintaining the physiological levels of D-amino acids and preventing their accumulation to potentially toxic levels.[25]

Section 4: Analytical Methodologies for D-Amino Acid Detection

The accurate detection and quantification of D-amino acids in complex biological matrices present significant analytical challenges due to their typically low abundance compared to their L-counterparts and the lack of intrinsic chromophores in many amino acids.[27]

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is the most widely used technique for the enantioselective analysis of amino acids.[27][32] Separation can be achieved through two main approaches:

-

Indirect Separation: This involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.[27] Common derivatizing agents include o-phthaldialdehyde (OPA) with a chiral thiol, Marfey's reagent (FDAA), and (S)-NIFE.[27]

-

Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their direct separation without derivatization.[27] Two-dimensional liquid chromatography (2D-LC), combining a reversed-phase column with a chiral column, can enhance the detection of low-abundance D-amino acids.[27]

Gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE) are also employed for D-amino acid analysis, often requiring derivatization to improve volatility and detection.[32][33][34]

Biosensor-Based Methods

Biosensors offer a rapid and sensitive alternative for the detection of D-amino acids.[34] These devices typically utilize enzymes like DAO immobilized on an electrode to detect the products of the enzymatic reaction, such as hydrogen peroxide.[34]

Table 1: Comparison of Analytical Methods for D-Amino Acid Quantification

| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |

| Linearity (R²) | >0.999 | >0.998 | Not explicitly stated |

| Accuracy (% Recovery) | 84.4 – 112.8% | 80–120% | Not explicitly stated |

| Precision (%RSD) | Intra-day: 0.28–5.64%; Inter-day: 2.17–6.46% | Intra-assay CVs: 5.1%–14.0%; Inter-assay CVs: 6.3%–16.6% | Repeatabilities better than 1.8% for migration time |

| Key Advantages | High sensitivity and selectivity, suitable for complex matrices. | High resolution and sensitivity. | High separation efficiency, low sample consumption. |

| Key Disadvantages | Can be expensive, potential for matrix effects. | Often requires derivatization, not suitable for non-volatile compounds. | Lower sensitivity compared to MS-based methods. |

Data compiled from BenchChem.[33]

Section 5: Experimental Protocols

Protocol: Quantification of D- and L-Serine in Mouse Brain Tissue using HPLC with Fluorescence Detection

This protocol outlines a validated method for the determination of D- and L-serine concentrations in brain tissue, a critical measurement for neuroscience research. The causality behind the experimental choices is to achieve sensitive and specific quantification by converting the amino acids into fluorescent derivatives that can be separated based on their chirality.

I. Materials and Reagents

-

Mouse brain tissue (e.g., hippocampus, prefrontal cortex)

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Internal Standard (IS): L-homoserine

-

Derivatization reagent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

-

Borate buffer (pH 8.0)

-

Mobile phase A: Acetonitrile

-

Mobile phase B: 25 mM citrate buffer (pH 6.0)

-

HPLC system with a fluorescence detector (Excitation: 470 nm, Emission: 530 nm)

-

Chiral stationary phase column (e.g., Pirkle-type or crown ether-based)

II. Sample Preparation

-

Tissue Homogenization:

-

Accurately weigh the frozen brain tissue.

-

Add 10 volumes of ice-cold homogenization buffer and the internal standard.

-

Homogenize using a sonicator or glass-Teflon homogenizer on ice. Rationale: Perchloric acid deproteinates the sample, and the internal standard corrects for variations in sample processing and injection volume.

-

-

Centrifugation:

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant. Rationale: This step removes precipitated proteins and cellular debris.

-

-

pH Adjustment:

-

Adjust the pH of the supernatant to approximately 8.0 with NaOH. Rationale: The derivatization reaction with NBD-F is most efficient under slightly alkaline conditions.

-

III. Derivatization

-

To 50 µL of the pH-adjusted supernatant, add 50 µL of borate buffer.

-

Add 100 µL of the NBD-F solution (in acetonitrile).

-

Incubate the mixture at 60°C for 5 minutes in the dark. Rationale: NBD-F reacts with the primary amine group of the amino acids to form a highly fluorescent derivative. The reaction is performed in the dark to prevent photobleaching.

-

Stop the reaction by adding 800 µL of mobile phase B.

IV. HPLC Analysis

-

Equilibrate the chiral column with the mobile phase at a constant flow rate.

-

Inject 20 µL of the derivatized sample onto the column.

-

Elute the analytes using a gradient of mobile phase A and B. Rationale: A gradient elution is typically required to achieve optimal separation of the different amino acid derivatives.

-

Monitor the fluorescence signal at the specified wavelengths.

V. Data Analysis

-

Identify the peaks corresponding to D-serine, L-serine, and the internal standard based on their retention times, as determined by running standards.

-

Calculate the peak area for each analyte.

-

Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of D- and L-serine in the brain tissue samples from the standard curve.

Section 6: Visualizations of Key Pathways and Workflows

D-Serine Signaling at the Glutamatergic Synapse

Caption: D-Serine synthesis in astrocytes and its role as a co-agonist at the NMDA receptor.

Experimental Workflow for D-Amino Acid Quantification

Caption: A generalized workflow for the quantification of D-amino acids in biological samples.

Section 7: Future Perspectives and Therapeutic Implications

The expanding knowledge of D-amino acid biology opens up new avenues for therapeutic intervention and diagnostic development. The modulation of D-serine levels in the brain is a promising strategy for treating schizophrenia and other neurological disorders associated with NMDA receptor hypofunction.[17][26] Inhibitors of DAO are being investigated as a means to increase synaptic D-serine concentrations. Conversely, targeting bacterial D-amino acid metabolism, for example by inhibiting alanine racemase, is a validated strategy for antibiotic development.[30] Furthermore, the levels of specific D-amino acids in bodily fluids may serve as valuable biomarkers for various diseases, including kidney disease and certain types of cancer.[3][27]

Conclusion

The study of D-amino acids has transitioned from a niche area of microbiology to a vibrant and rapidly evolving field with profound implications for cellular biology, neuroscience, immunology, and medicine. As we continue to unravel the intricate functions of these once-overlooked molecules, we can anticipate the development of novel therapeutic strategies and diagnostic tools that leverage the unique biology of the D-amino acid world. This guide provides a solid foundation for professionals in the field to understand and explore the critical roles of D-amino acids in health and disease.

References

-

Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Microbiology, 9, 933. [Link]

-

Cracan, V., & de la Mora-Rey, T. (2021). Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy. Molecules, 26(11), 3269. [Link]

-

Hernández, S. B., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 764. [Link]

-

Schell, M. J., Molliver, M. E., & Snyder, S. H. (1997). d-Serine as a Neuromodulator: Regional and Developmental Localizations in Rat Brain Glia Resemble NMDA Receptors. The Journal of Neuroscience, 17(10), 3807-3815. [Link]

-

Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. The FASEB Journal, 11(6), 449-456. [Link]

-

Sasabe, J., Chiba, Y., & Suzuki, M. (2019). Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. Biological & Pharmaceutical Bulletin, 42(4), 519-527. [Link]

-

Bardaweel, S. K. (2020). Advances in D-Amino Acids in Neurological Research. Molecules, 25(18), 4258. [Link]

-

de Miranda, J., Panizzutti, R., & de Souza, J. S. (2002). D-amino acids in the central nervous system in health and disease. Current Opinion in Pharmacology, 2(1), 38-42. [Link]

-

Lupoli, T. J., Aye, Y., & Mobashery, S. (2011). Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan. Journal of the American Chemical Society, 133(43), 17354-17357. [Link]

-

Snyder, S. H., & Kim, P. M. (2005). D-Serine as a putative glial neurotransmitter. Neuron Glia Biology, 1(1), 33-38. [Link]

-

Wolosker, H., D'Aniello, A., & Snyder, S. H. (2008). D-Serine as a putative glial neurotransmitter. Neuron Glia Biology, 4(1), 1-8. [Link]

-

DAAIR center. (n.d.). D-Amino acids in immune system. [Link]

-

Wikipedia. (n.d.). D-Amino acid. [Link]

-

Kolodkin-Gal, I., & Engelberg-Kulka, H. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 68(19), 3205-3213. [Link]

-

van der Wulp, K., van der Beek, C. M., & van der Meijde, J. (2019). d-Amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences, 20(18), 4505. [Link]

-

Sasabe, J., & Suzuki, M. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Microbiology, 9, 933. [Link]

-

Lupoli, T. J., Aye, Y., & Mobashery, S. (2011). Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. Journal of the American Chemical Society, 133(43), 17354-17357. [Link]

-

Ledoux, V., Hulo, N., & Schiffmann, S. N. (2021). Dopaminergic neuromodulation of prefrontal cortex activity requires the NMDA receptor coagonist d-serine. Proceedings of the National Academy of Sciences, 118(23), e2022372118. [Link]

-

Shleikin, A. G., & Kalinina, M. I. (2020). Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. Journal of Fundamental Medicine and Biology, 3(3), 22-29. [Link]

-

Henneberger, C., Papouin, T., & Oliet, S. H. (2013). D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Cellular Neuroscience, 7, 200. [Link]

-

Sasabe, J., & Suzuki, M. (2018). Host–microbe communication with D-amino acids in the mucosa. [Link]

-

Lupoli, T. J., Aye, Y., & Mobashery, S. (2011). Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan. Journal of the American Chemical Society, 133(43), 17354-17357. [Link]

-

Pollegioni, L., & Sacchi, S. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. [Link]

-

Sasabe, J., Chiba, Y., & Suzuki, M. (2019). Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology. Biological & Pharmaceutical Bulletin, 42(4), 519-527. [Link]

-

Lam, H., Oh, D. C., & Cava, F. (2009). d-amino acids govern stationary phase cell wall remodeling in bacteria. Science, 325(5947), 1552-1555. [Link]

-

Zhang, Y., & Feng, J. (2020). Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids. Molecules, 25(14), 3144. [Link]

-

Sasabe, J., & Suzuki, M. (2018). Distinctive Role of D-amino acids in Biological Homochirality in Life. Frontiers in Microbiology. [Link]

-

Kiriyama, Y., & Nochi, H. (2016). D-Amino Acids in the Nervous and Endocrine Systems. Scientifica, 2016, 6494621. [Link]

-

Sela, M., & Zisman, E. (1997). Different roles of D-amino acids in immune phenomena. The FASEB Journal, 11(6), 449-456. [Link]

-

Fiveable. (n.d.). D-alanine-D-alanine Definition. [Link]

-

Hernández, S. B., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 764. [Link]

-

Marcone, S., & Rosini, E. (2019). An overview on D-amino acids. Amino Acids, 51(3), 365-383. [Link]

-

Uo, T., & Yoshimura, T. (2018). D-Amino acid metabolism in bacteria. The Journal of Biochemistry, 164(2), 93-99. [Link]

-

Lupoli, T. J., Aye, Y., & Mobashery, S. (2011). Transpeptidase-Mediated Incorporation of d-Amino Acids into Bacterial Peptidoglycan. Journal of the American Chemical Society, 133(43), 17354-17357. [Link]

-

Rosini, E., & Pollegioni, L. (2019). Biosensors for D-Amino Acids: Detection Methods and Applications. Sensors, 19(11), 2561. [Link]

-

Lupoli, T. J., Aye, Y., & Mobashery, S. (2011). Transpeptidase-Mediated Incorporation of D-Amino Acids into Bacterial Peptidoglycan. Journal of the American Chemical Society, 133(43), 17354-17357. [Link]

-

Hamase, K. (2018). A method for highly sensitive detection of D-amino acids. Atlas of Science. [Link]

-

Yoshimura, T., Nishikawa, T., & Homma, H. (Eds.). (2016). D-Amino Acids: Physiology, Metabolism, and Application. Springer. [Link]

-

Perkins, H. R. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. The Journal of Antibiotics, 27(10), 729-752. [Link]

-

Zuo, Z., & Chen, S. (2019). d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans. Journal of Oral Microbiology, 11(1), 1604938. [Link]

-

Armstrong, D. W. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International, 35(8), 344-350. [Link]

- Yoshimura, T., Nishikawa, T., & Homma, H. (Eds.). (2016).

-

Armstrong, D. W., & Gaspar, K. J. (2015). D-Amino acids in biological systems. Chirality, 27(8), 495-508. [Link]

-

Yu, H., & Zhang, Y. (2020). d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2. Applied and Environmental Microbiology, 86(12), e00451-20. [Link]

Sources

- 1. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 3. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

- 5. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Amino acid - Wikipedia [en.wikipedia.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan. | Semantic Scholar [semanticscholar.org]

- 13. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. D-amino acids govern stationary phase cell wall remodeling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. D-Amino Acids in the Nervous and Endocrine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. d-Serine as a Neuromodulator: Regional and Developmental Localizations in Rat Brain Glia Resemble NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. D-Serine as a putative glial neurotransmitter | Neuron Glia Biology | Cambridge Core [cambridge.org]

- 21. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. pnas.org [pnas.org]

- 25. mdpi.com [mdpi.com]

- 26. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]

- 27. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. D-Amino acids in immune system | DAAIR center [d-aminoacids.com]

- 30. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 31. researchgate.net [researchgate.net]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. mdpi.com [mdpi.com]

Natural occurrence and physiological relevance of D-Lysine

An In-Depth Technical Guide to the Natural Occurrence and Physiological Relevance of D-Lysine

Introduction

In the landscape of biological chemistry, the chirality of molecules plays a pivotal role in their function. For decades, the central dogma held that life was built almost exclusively from L-stereoisomers of amino acids, relegating their D-enantiomeric counterparts to the realm of bacteria and esoteric natural products. However, this perspective has evolved dramatically. D-amino acids are now recognized as critical signaling molecules and metabolic intermediates in a wide range of organisms, including mammals.[1]